Indole-3-lactic acid
Overview
Description
Indole-3-lactic acid (ILA) is a metabolite of tryptophan . It is formed from tryptophan by gut microbiota . ILA can serve as a building block in the synthesis of various molecules, like Indole-3-acetic acid (IAA) .
Synthesis Analysis
ILA is produced by Lactobacillus by metabolizing tryptophan . This process augments the expression of key bacterial enzymes implicated in tryptophan metabolism, leading to the synthesis of other indole derivatives including indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA) .Molecular Structure Analysis
The empirical formula of ILA is C11H11NO3 . Its molecular weight is 205.21 .Chemical Reactions Analysis
ILA is a key molecule produced by Lactobacillus in protecting against intestinal inflammation and correcting microbial dysbiosis . It increases the abundance of tryptophan-metabolizing bacteria (e.g., Clostridium), as well as the mRNA expression of acyl-CoA dehydrogenase and indolelactate dehydrogenase in vivo and in vitro, resulting in an augmented production of IPA and IAA .Physical And Chemical Properties Analysis
The melting point of ILA is 145-146 °C .Scientific Research Applications
Atopic Dermatitis Treatment
Indole-3-lactic acid (I3LA) has been investigated for its potential in treating atopic dermatitis (AD). A study by Kim, Kim, and Sung (2022) explored I3LA's effects on human skin-equivalent models of AD. They found that short-term application of I3LA effectively suppressed AD progression, impacting AD-associated biomarkers and enhancing skin barrier proteins. However, long-term use did not show significant benefits, suggesting that I3LA may be most effective in short-term treatments (Kim, Kim, & Sung, 2022).
Auxin Analogue and Anti-auxin Activity
I3LA's molecular structure, related to the natural auxin indole-3-acetic acid (IAA), prompted investigations into its potential as an auxin analogue. Sprunck, Jacobsen, and Reinard (1995) examined I3LA's effects on plant development in Pisum sativum L. They concluded that I3LA exhibits weak or no auxin activity and does not function as an anti-auxin. This suggests limited physiological relevance for I3LA in plant growth regulation (Sprunck, Jacobsen, & Reinard, 1995).
Role in Microbial Metabolism
I3LA's role in microbial metabolism has been extensively studied. Aragozzini, Ferrari, Pacini, and Gualandris (1979) discovered that various Bifidobacterium strains can convert L-tryptophan into L-indole-3-lactic acid, indicating its importance in microbial tryptophan metabolism (Aragozzini et al., 1979). Additionally, Koga, Adachi, and Hidaka (1992) identified the enzyme indolepyruvate decarboxylase in Enterobacter cloacae, which catalyzes the decarboxylation of indole-3-pyruvic acid to yield indole-3-acetaldehyde and carbon dioxide, highlighting the biochemical pathways involving I3LA in microbial systems (Koga, Adachi, & Hidaka, 1992).
Phytoh
hormone Research and Plant GrowthResearch has also focused on the role of I3LA in plant growth and development. For example, Tien, Gaskins, and Hubbell (1979) studied the production of plant growth substances like indole acetic acid and indole lactic acid by Azospirillum brasilense, a nitrogen-fixing bacterium. Their findings highlighted the impact of these substances on the growth of pearl millet, altering root morphology and growth patterns (Tien, Gaskins, & Hubbell, 1979).
Safety And Hazards
Future Directions
ILA has been found to play a role in neuronal differentiation . These findings provide clues into the potential involvement of ILA as the mediator in bifidobacterial host–microbiota crosstalk and neuronal developmental processes . This suggests that ILA could have potential therapeutic applications in the future .
properties
IUPAC Name |
2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGILAAMKEQUXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862758 | |
Record name | Indole-3-lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-3-lactic acid | |
CAS RN |
1821-52-9, 832-97-3 | |
Record name | Indole-3-lactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1821-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-alpha-Hydroxy-1H-indole-3-propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-lactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-lactic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-α-hydroxy-1H-indole-3-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(indol-3-yl)lactic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLE-3-LACTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SW11R7M7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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